molecular formula C9H8BrN3 B1289530 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 850349-24-5

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Cat. No. B1289530
CAS RN: 850349-24-5
M. Wt: 238.08 g/mol
InChI Key: ROCSBEALVUBRBM-UHFFFAOYSA-N
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Description

“3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a chemical compound with the empirical formula C10H10BrN3. It has a molecular weight of 252.11 . This compound is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known to possess a wide range of pharmacological activities .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its bromine atom can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups . This versatility is crucial in the development of new pharmaceuticals, particularly in the creation of molecules with potential antibacterial and antiviral properties .

Agriculture: Development of Herbicides and Pesticides

In agriculture, derivatives of this compound are explored for their herbicidal and pesticidal activities. The pyrazole moiety, in particular, is known for its role in the synthesis of compounds with noteworthy biological properties, including herbicidal activity . This makes it a valuable scaffold for designing new agrochemicals.

Material Science: Formation of Coordination Complexes

“3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” can react with metal centers to form coordination complexes. These complexes have potential applications in material science, such as the development of new catalysts or the creation of materials with unique electronic properties .

Environmental Science: Analytical and Detection Tools

The compound’s structure allows it to bind selectively to certain metals and ions, which can be leveraged in environmental science to develop analytical tools for detecting pollutants or studying environmental samples for metal ion content .

Biochemistry: Study of Enzyme Inhibition

In biochemistry, the pyrazole ring is a common motif in enzyme inhibitors. Researchers can modify “3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” to study its interaction with enzymes, potentially leading to the discovery of new inhibitors that can regulate biological pathways or serve as therapeutic agents .

Pharmacology: Drug Discovery and Development

The compound’s structural features make it a candidate for drug discovery. Its ability to undergo various chemical transformations allows researchers to synthesize a wide range of pharmacologically active derivatives. These derivatives are then screened for activities such as antimicrobial, anti-inflammatory, and antitumor effects, contributing to the discovery of new drugs .

properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSBEALVUBRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592285
Record name 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

CAS RN

850349-24-5
Record name 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 850349-24-5
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